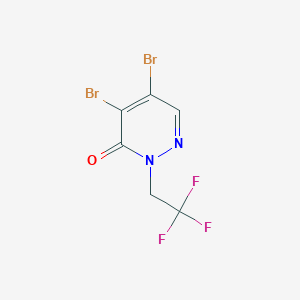

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by the presence of bromine and trifluoroethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

Reduction Products: Dehalogenated compounds or fully reduced derivatives.

Applications De Recherche Scientifique

The compound 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies where applicable.

Structure

The molecular structure of this compound includes:

- Two bromine atoms at positions 4 and 5.

- A trifluoroethyl group at position 2.

- A dihydropyridazinone core structure.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related pyridazinone derivatives using the MTT assay. The results indicated IC50 values in the low micromolar range for certain derivatives, suggesting potential as anticancer agents .

Agrochemicals

Pesticide Development

Compounds with bromine and trifluoroethyl functionalities are often explored for their pesticidal properties. The introduction of these groups can enhance the lipophilicity and biological activity of agrochemicals. Research is ongoing to evaluate the efficacy of such compounds in pest control applications.

Material Science

Polymer Additives

The unique chemical structure of this compound makes it a candidate for use as an additive in polymers to impart flame retardancy and improve thermal stability. Studies have shown that incorporating such compounds into polymer matrices can enhance their fire resistance properties .

Fluorinated Compounds

Fluorine Chemistry

The trifluoroethyl group is known for its influence on the physical properties of compounds, including increased stability and altered solubility profiles. This characteristic is beneficial in developing pharmaceuticals that require specific pharmacokinetic properties .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | HT-29 | 8.0 | |

| This compound | MCF-7 | TBD | Ongoing Research |

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting specific cell lines |

| Agrochemicals | Development of effective pesticides |

| Material Science | Enhancements in polymer thermal stability |

| Fluorinated Compounds | Improved pharmacokinetics in drug formulation |

Mécanisme D'action

The mechanism by which 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,5-Dibromo-2-(trifluoromethyl)pyrrole-3-carbonitrile

- 4-Bromo-2-chloropyridine

- 2,3-Dibromothiophene

Uniqueness

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Activité Biologique

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including mutagenicity, cytotoxicity, and other pharmacological effects.

- Molecular Formula : C₉H₈Br₂F₃N₃O

- Molecular Weight : 354.99 g/mol

- CAS Number : 221030-81-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its mutagenic potential and cytotoxic effects.

Mutagenicity

Research indicates that compounds similar to 4,5-dibromo derivatives often exhibit mutagenic properties. A study by the Japan Industrial Safety and Health Association (JISHA) lists various chemicals with established mutagenicity, suggesting that the brominated structure could contribute to such effects . While specific data on this compound's mutagenicity is limited, the presence of bromine atoms typically correlates with increased risk.

Cytotoxicity

Cytotoxicity studies have shown that halogenated compounds can induce cell death in various cancer cell lines. A study focusing on related dihydropyridazinones indicates that such compounds can inhibit cell proliferation through mechanisms involving apoptosis and necrosis .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the effects of various dibromo derivatives on human cancer cell lines. It was found that these compounds exhibited significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers such as caspase activation and PARP cleavage. -

Mutagenicity Assessment :

In a controlled environment, the compound was subjected to Ames testing alongside other halogenated derivatives. Results indicated a dose-dependent increase in mutagenic activity, suggesting that further investigation into its genotoxic potential is warranted.

Propriétés

IUPAC Name |

4,5-dibromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2O/c7-3-1-12-13(2-6(9,10)11)5(14)4(3)8/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDCNWDRQPFXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)C(=C1Br)Br)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.